
1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H25FN4O4S and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Activity
Research has shown the synthesis and evaluation of piperazine and pyrrolidine derivatives, including structures similar to 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, for their capacity to inhibit the growth of Plasmodium falciparum. These studies highlight the potential of these compounds in antimalarial drug development. Specific structural features such as the presence of a hydroxyl group, a propane chain, and a fluorine atom were found crucial for antiplasmodial activity, with certain compounds displaying significant potency in vitro. However, their in vivo efficacy in mouse models showed limited impact on parasite growth and survival time, suggesting the need for further optimization for therapeutic use (Mendoza et al., 2011).
Synthesis and Docking Studies
Another application involves the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds structurally related to the one . These studies are important in the field of medicinal chemistry, where the synthesis of novel compounds and their evaluation through docking studies can lead to the identification of potential therapeutic agents. The synthesis process described for these compounds is simple and efficient, and spectral analysis characterizes the compounds, laying the groundwork for further pharmacological testing (Balaraju et al., 2019).
Imaging Dopamine Receptors
Compounds with structures similar to this compound have been synthesized for potential use in imaging dopamine D4 receptors. These include radiolabeled versions synthesized via electrophilic fluorination, which could be used in positron emission tomography (PET) imaging studies to better understand and diagnose neurological conditions (Eskola et al., 2002).
Antimicrobial and Antitumor Properties
Derivatives bearing similarities to the compound have been explored for their antimicrobial and antitumor properties. Synthesis of dithiocarbamate derivatives with thiazole and benzothiazole rings has shown promising antimicrobial activity against various microorganism strains. This research suggests the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016). Additionally, pyridazinone derivatives have been identified as potent glucan synthase inhibitors with significant efficacy in in vivo models of Candida glabrata infection, indicating their potential as antifungal agents (Ting et al., 2011).
Propriétés
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-18-5-1-2-6-19(18)23-11-13-24(14-12-23)21(28)16-25-15-17(7-8-20(25)27)31(29,30)26-9-3-4-10-26/h1-2,5-8,15H,3-4,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDHHVYCBDKRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

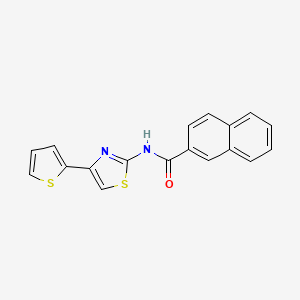
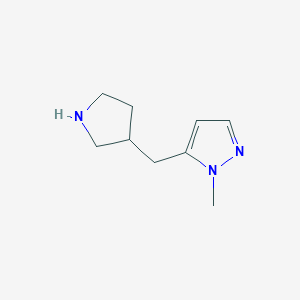
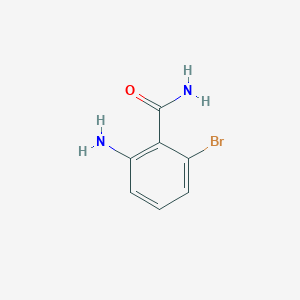
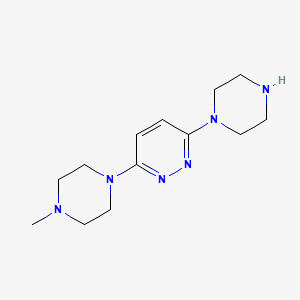
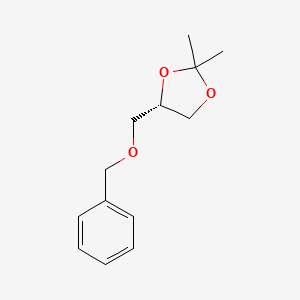
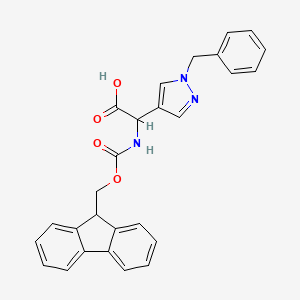
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)


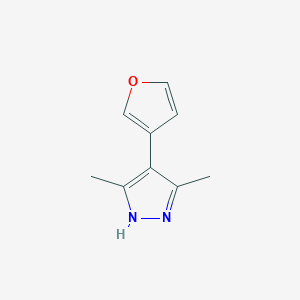

![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
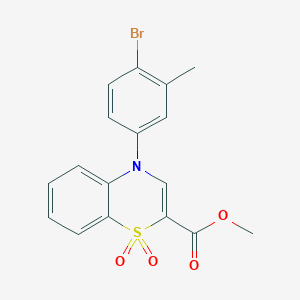
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2609341.png)